Cas no 28565-43-7 (7-Chloro-5-phenyl-1,2,4triazolo1,5-apyrimidine)

7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with chlorine and phenyl groups. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilic properties, facilitating further functionalization, while the phenyl group contributes to stability and lipophilicity. Its rigid fused-ring system is advantageous for designing bioactive molecules, particularly in developing kinase inhibitors and antimicrobial agents. The compound's high purity and well-defined crystalline form ensure consistent performance in research and industrial applications. Its versatility and synthetic utility make it a preferred choice for medicinal chemistry and material science investigations.
7-Chloro-5-phenyl-1,2,4triazolo1,5-apyrimidine structure
28565-43-7 structure
Product Name:7-Chloro-5-phenyl-1,2,4triazolo1,5-apyrimidine
CAS No:28565-43-7
MF:C11H7ClN4
MW:230.653080224991
MDL:MFCD07440084
CID:239455
PubChem ID:7140223
Update Time:2025-10-30

7-Chloro-5-phenyl-1,2,4triazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • [1,2,4]Triazolo[1,5-a]pyrimidine,7-chloro-5-phenyl-
    • 7-Chlor-5-phenyl-1,2,4-triazolo< 2,3-a> pyrimidin
    • 7-Chlor-5-phenyl-s-triazolo< 2,3-a> pyrimidin
    • 7-chloro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
    • 7-chloro-5-phenyl-s-triazolo< 1,5-a> pyrimidine
    • AC1OG2MT
    • AC1Q3I24
    • ANW-73116
    • CTK4G1710
    • AKOS000124182
    • CS-0091742
    • J-017128
    • [1,2,4]Triazolo[1,5-a]pyrimidine, 7-chloro-5-phenyl-
    • 7-chloro-5-phenyl-[1, 2, 4]triazolo[1, 5-a]pyrimidine
    • 28565-43-7
    • Z147646932
    • DTXSID70427982
    • D75201
    • EN300-22650
    • DB-359819
    • 7-Chloro-5-phenyl-1,2,4triazolo1,5-apyrimidine
    • MDL: MFCD07440084
    • Inchi: 1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)15-11-13-7-14-16(10)11/h1-7H
    • InChI Key: PHVJNOYGIOXBRH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C2C=CC=CC=2)=NC2=NC=NN21

Computed Properties

  • Exact Mass: 230.03611
  • Monoisotopic Mass: 230.0359239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.08

7-Chloro-5-phenyl-1,2,4triazolo1,5-apyrimidine Pricemore >>

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Additional information on 7-Chloro-5-phenyl-1,2,4triazolo1,5-apyrimidine

7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (CAS No. 28565-43-7): A Comprehensive Overview

The compound 7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (CAS No. 28565-43-7) represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, characterized by its triazolo[1,5-a]pyrimidine core structure, has garnered attention due to its potential biological activities and structural versatility. The presence of a chloro substituent at the 7-position and a phenyl group at the 5-position contributes to its unique chemical properties and reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of triazolo[1,5-a]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of key enzymes and receptors involved in critical biological pathways. The 7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine structure has been investigated for its potential role in modulating pathways associated with inflammation, cancer, and neurodegenerative diseases. Its ability to interact with multiple targets makes it an attractive candidate for further development in drug discovery.

One of the most compelling aspects of this compound is its structural framework, which allows for facile modifications to optimize pharmacokinetic and pharmacodynamic properties. The triazolo[1,5-a]pyrimidine core is known for its stability and ability to form hydrogen bonds with biological targets, enhancing binding affinity. The chloro substituent at the 7-position not only influences the electronic properties of the molecule but also serves as a handle for further functionalization through nucleophilic substitution reactions. This flexibility has enabled researchers to design derivatives with enhanced solubility, bioavailability, and target specificity.

Recent studies have highlighted the potential of 7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine as an anti-inflammatory agent. In preclinical models, derivatives of this compound have demonstrated significant reductions in pro-inflammatory cytokine production and leukocyte migration. These effects are attributed to their ability to inhibit key signaling pathways such as NF-κB and MAPK. The phenyl group at the 5-position has been shown to enhance binding interactions with these pathways, leading to more pronounced anti-inflammatory effects.

The compound's potential in oncology has also been extensively studied. Preclinical data suggest that derivatives of 7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine can selectively inhibit kinases involved in tumor growth and proliferation. By targeting specific enzymatic pathways such as PI3K/Akt and EGFR, these derivatives have shown promise in reducing tumor volume and delaying disease progression in animal models. The chloro substituent plays a crucial role in modulating the activity of these kinases by influencing the electronic distribution around the binding site.

In addition to its anti-inflammatory and oncological applications, research has also explored the neuroprotective potential of this compound. Studies have indicated that derivatives of 7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine can protect against neuronal damage caused by oxidative stress and inflammation. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier has further enhanced their appeal as potential therapeutics for central nervous system disorders.

The synthesis of 7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions involving halogenated intermediates followed by nucleophilic substitution with appropriate nitrogen-containing reagents. Advances in synthetic methodologies have enabled researchers to produce this compound on a scalable basis while maintaining high chemical integrity.

The pharmacokinetic profile of this compound is another critical aspect that has been thoroughly investigated. Studies have shown that derivatives of 7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties when administered orally or intravenously. The chloro substituent enhances lipophilicity while maintaining water solubility due to hydrogen bonding interactions with polar solvent molecules. This balance between lipophilicity and solubility contributes to improved bioavailability and reduced toxicity.

In conclusion,7-Chloro-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine(CAS No.28565—43—7) is a versatile heterocyclic compound with significant potential in pharmaceutical applications.Its unique structural features,including a chloro substituent at the 7-position and a phenyl group at the 5-position,contribute to its broad spectrum of biological activities.Recent studies have highlighted its role as an anti-inflammatory,oncolytic,and neuroprotective agent,making it an attractive scaffold for drug discovery.Advances in synthetic methodologies have further enhanced its accessibility for medicinal chemistry applications.As research continues,this compound is poised to play an increasingly important role in developing novel therapeutic agents for various diseases.

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